Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
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Overview
Description
Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate is a heterocyclic compound that features a thieno[2,3-c][1,2]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c][1,2]thiazole Core: This step involves the cyclization of appropriate thiophene and thiazole derivatives under specific conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylate ester is formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-c][1,2]thiazole core.
Reduction: Reduced forms of the ester and amino groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-methylthieno[2,3-b][1,2]thiazole-5-carboxylate
- Tert-butyl 4-amino-3-methylthieno[2,3-d][1,2]thiazole-5-carboxylate
Uniqueness
Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate is unique due to its specific thieno[2,3-c][1,2]thiazole core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-5-6-7(12)8(16-9(6)13-17-5)10(14)15-11(2,3)4/h12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSIHWIBPLTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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